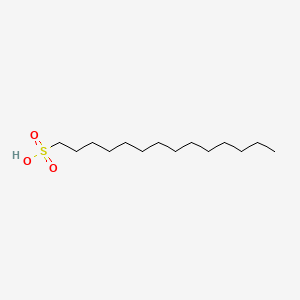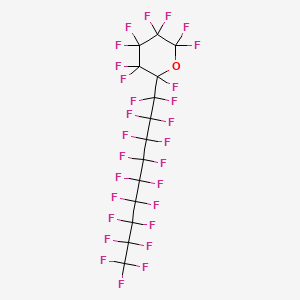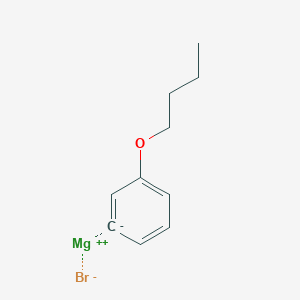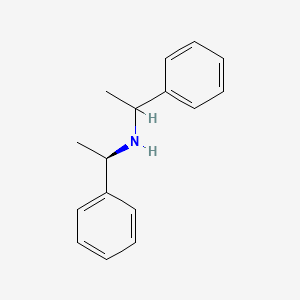![molecular formula C11H12F11NO4S B13411198 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester CAS No. 68555-79-3](/img/structure/B13411198.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a glycine backbone, an ethyl group, and an undecafluoropentylsulfonyl group. This compound is often used in scientific research due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester typically involves the reaction of glycine with ethyl iodide and undecafluoropentylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like acetonitrile and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or undecafluoropentylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated surfactants.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The undecafluoropentylsulfonyl group imparts unique electronic and steric properties, allowing the compound to interact with enzymes and receptors in a distinct manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt
- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt
Uniqueness
Compared to its potassium and sodium salt counterparts, Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester offers distinct solubility and reactivity profiles. The ethyl ester group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its unique structure allows for specific interactions in biochemical assays, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
68555-79-3 |
|---|---|
Formule moléculaire |
C11H12F11NO4S |
Poids moléculaire |
463.27 g/mol |
Nom IUPAC |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H12F11NO4S/c1-3-23(5-6(24)27-4-2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3-5H2,1-2H3 |
Clé InChI |
YEORWLLYWQFDEW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


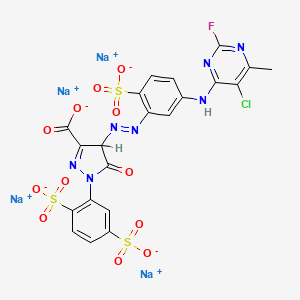
![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
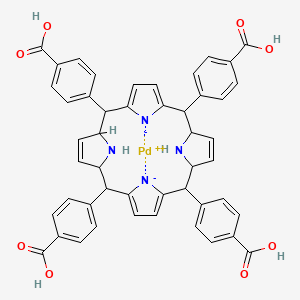
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
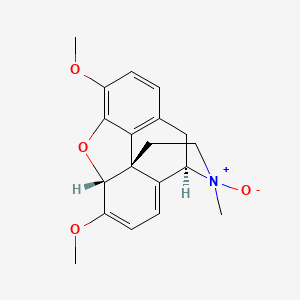
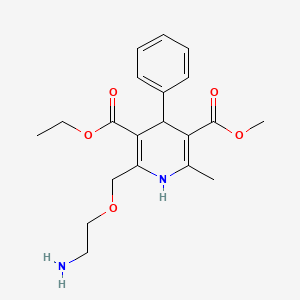
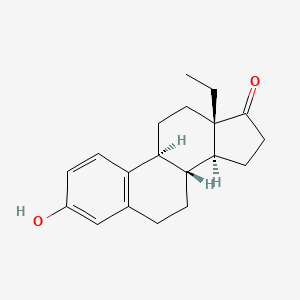
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
